

# Technical Support Center: Achieving Bubble-Free SikaBiresin® TD-165 Samples

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## Compound of Interest

Compound Name: TD-165

Cat. No.: B15621617

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This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for achieving bubble-free samples using the SikaBiresin® TD-150 resin and **TD-165** hardener system.

## Troubleshooting Guide: Eliminating Bubbles in SikaBiresin® Castings

This guide addresses common issues encountered during the casting process that can lead to the formation of bubbles in your final samples.

Problem	Potential Cause	Recommended Solution
Micro-bubbles throughout the casting	Air incorporated during mixing.	Mix components gently, avoiding a vortex. Scrape the sides and bottom of the mixing container thoroughly. Consider using a flat spatula instead of a round stick to minimize air entrapment.[1] For larger batches, ensure the mixer head remains fully submerged. [1]
High viscosity of the resin mixture.	Gently warm the resin and hardener components separately before mixing to lower their viscosity. Be mindful of the reduced pot life at higher temperatures.[2]	
Trapped air from porous molds or embedded objects.	Seal porous materials (e.g., wood) with a suitable sealant, such as a quick-setting epoxy or varnish, and allow it to cure completely before casting the SikaBiresin®.[3][4] Ensure molds are clean and dry.[1]	
Bubbles appearing during curing	Exothermic reaction causing dissolved air to come out of solution.	A rapid cure due to high ambient temperatures can cause a strong exothermic reaction.[3][4] Maintain a controlled room temperature, as this is a critical parameter for successful casting.[3][4]
Moisture contamination.	Polyurethane resins are sensitive to moisture.[1][2] Store components in tightly sealed containers immediately	

after use.[4] Avoid mixing on days with high humidity (ideally below 60%).[1] Do not use wooden mixing sticks as they can contain moisture.[1]

Surface bubbles on the finished sample

Air rising to the surface during the curing process.

After pouring and allowing the resin to settle for a short time, remaining surface bubbles can be removed by passing a hot air gun over the surface from a distance of 15-20 cm.[3][4]

## Frequently Asked Questions (FAQs)

Q1: What is the optimal mixing procedure to prevent bubble formation?

A1: The recommended procedure involves careful and thorough mixing. After measuring the correct ratio of resin (Component A: SikaBiresin® TD-150) and hardener (Component B: SikaBiresin® **TD-165**), mix by hand or with an electric mixer, ensuring not to incorporate excessive air.[3][4] A "double-potting" technique is advised: after an initial mix in one container, transfer the mixture to a second clean container and continue mixing.[3] This ensures that any unmixed material from the sides of the first container is fully incorporated.

Q2: Is vacuum degassing necessary for SikaBiresin® **TD-165**?

A2: While SikaBiresin® TD-150 / **TD-165** is described as having "self-degassing behavior," for critical applications requiring a completely bubble-free result, vacuum degassing is a highly effective method.[5][6][7] After mixing, the resin can be placed in a vacuum chamber.[3][4] Alternatively, for less critical applications, you can let the mixture stand for up to 10 minutes to allow for self-degassing before pouring.[3][4]

Q3: How does temperature affect bubble formation?

A3: Room temperature is a critical factor.[3][4] Higher ambient temperatures can accelerate the curing process, leading to a strong exothermic reaction that can cause yellowing and the formation of streaks and bubbles.[3][4] Conversely, for thin layers (1-5 mm), a warmer room

(25-30°C) is recommended to speed up curing and achieve the best properties.[3][4] It is important to find the right balance for your specific sample thickness and volume.

Q4: Can I cast SikaBiresin® **TD-165** in thick sections?

A4: There are limitations to the casting thickness. For a plate of 350 x 300 mm, the maximum recommended thickness is 10 mm.[3] For smaller parts (less than 100g), the maximum casting thickness is 25 mm.[3] Exceeding these thicknesses can lead to excessive heat generation and potential defects.

## Experimental Protocols

### Protocol 1: Standard Mixing and Pouring for Bubble-Free Casting

- **Preparation:** Ensure the resin (SikaBiresin® TD-150) and hardener (SikaBiresin® **TD-165**) are at a consistent room temperature (e.g., 23°C).[3] Prepare a clean, dry, and non-porous mold. If the mold is porous, pre-seal it and allow the sealant to fully cure.[3][4]
- **Measuring:** Accurately weigh the resin and hardener according to the specified mixing ratio.
- **Mixing:** In a clean, dry container, combine the resin and hardener. Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid vigorous stirring that introduces air.[1]
- **Transfer:** Pour the mixture into a second clean, dry container and mix for another minute. This "double-potting" method ensures all components are thoroughly blended.[3]
- **Degassing (Optional but Recommended):**
  - **Self-Degassing:** Let the mixture rest for up to 10 minutes to allow air bubbles to rise and dissipate naturally.[3][4]
  - **Vacuum Degassing:** Place the mixed container in a vacuum chamber and apply a vacuum until the mixture rises and collapses. Hold the vacuum for an additional 1-2 minutes.
- **Pouring:** Gently pour the mixed and degassed resin into the mold, pouring from a low height and in a single spot to minimize air entrapment.

- **Surface Finishing:** After pouring, allow the resin to level out. Use a hot air gun held 15-20 cm from the surface to eliminate any remaining surface bubbles.[\[3\]](#)[\[4\]](#)
- **Curing:** Allow the sample to cure at the recommended temperature, avoiding significant temperature fluctuations.

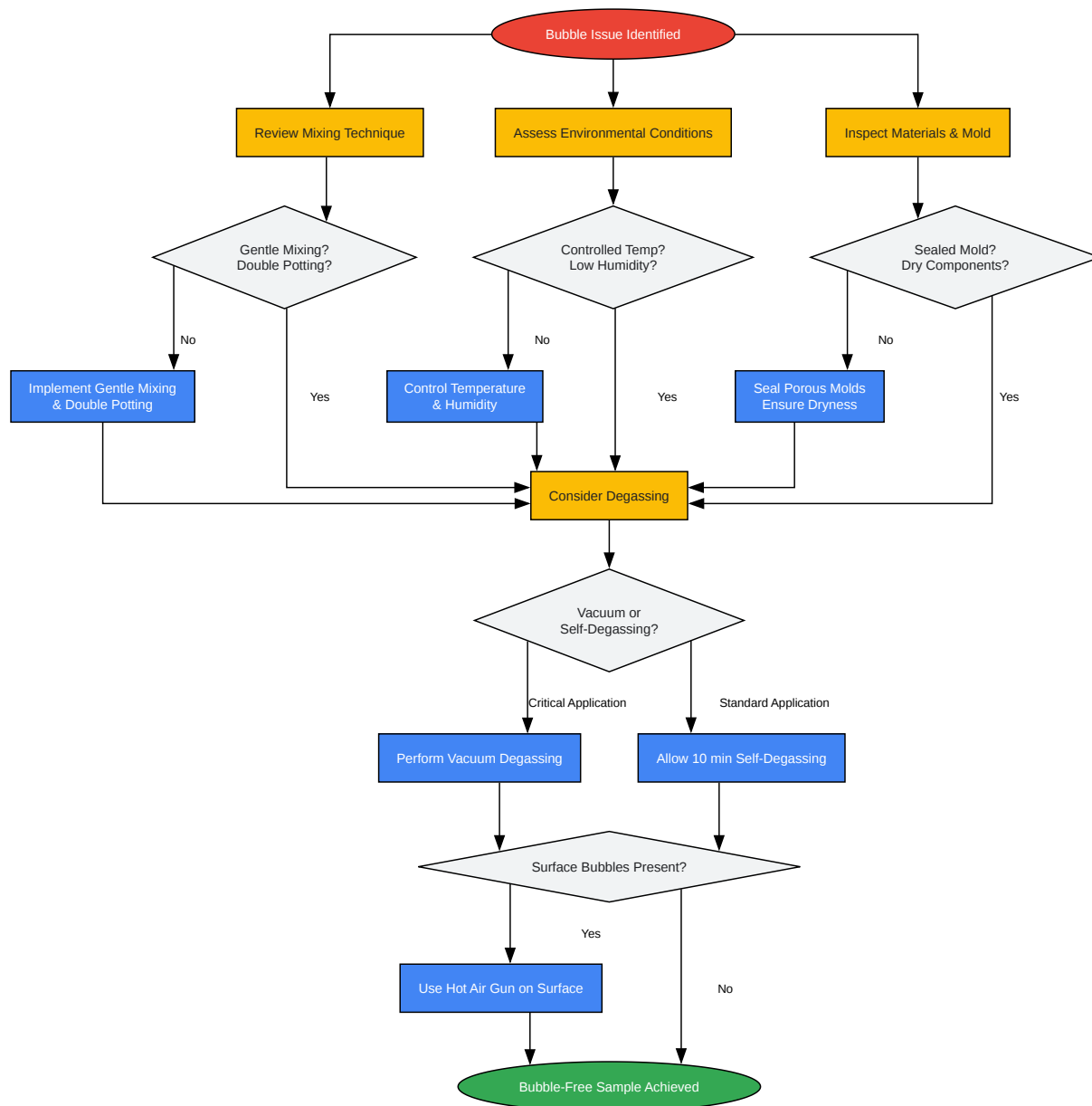
## Quantitative Data

The following table summarizes key quantitative data for the SikaBiresin® TD-150 / **TD-165** system.

Property	Component A (Resin)	Component B (Hardener)	Mixture
Component Name	SikaBiresin® TD-150	SikaBiresin® TD-165	-
Viscosity (25°C)	~500 mPa·s	~650 mPa·s	~500 mPa·s
Density (23°C)	~1.12 g/cm <sup>3</sup>	~1.00 g/cm <sup>3</sup>	-
Mixing Ratio (by weight)	100 parts	50 parts	-
Mixing Ratio (by volume)	100 parts	50 parts	-
Pot Life (150g at 25°C)	-	-	~60 minutes
Tack-free time (1-3mm layer at 23°C)	-	-	~8-9 hours
Shore D Hardness (7 days at RT)	-	-	D 81
Glass Transition Temperature (T <sub>g</sub> )	-	-	53°C

Data sourced from the SikaBiresin® TD-150 / SikaBiresin® **TD-165** Product Data Sheet.[\[3\]](#)

## Visualizations



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Caption: Troubleshooting workflow for achieving bubble-free SikaBiresin® samples.

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